
(2r,3s,4s)-2-(Hydroxymethyl)pyrrolidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2r,3s,4s)-2-(Hydroxymethyl)pyrrolidine-3,4-diol is a natural product found in Arachniodes standishii with data available.
Scientific Research Applications
Glycosidase Inhibition
(2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol derivatives exhibit significant inhibitory activities toward various glycosidases. These compounds demonstrate selectivity and potency in inhibiting glycosidases such as alpha-mannosidase from jack bean and almond, showing potential for therapeutic applications in conditions where glycosidase activity is a factor (Popowycz et al., 2004), (Popowycz et al., 2003).
Anticancer Activity
These derivatives also exhibit anticancer activity, particularly against pancreatic cancer cell lines. Their specific but moderate activity as alpha-mannosidase inhibitors may contribute to their antiproliferative effects in these cancer cells, suggesting a potential role in cancer treatment strategies (Steimer et al., 2014), (Bello et al., 2010).
Potential for Treating Human Glioblastoma and Melanoma
Functionalized pyrrolidine-3,4-diol derivatives have shown promise in inhibiting the growth of human tumor cells, such as glioblastoma and melanoma. Derivatization of these compounds to improve bioavailability enhances their efficacy against these cancer types, indicating a potential therapeutic application in oncology (Fiaux et al., 2005).
Synthesis from Other Compounds
The compound can be synthesized from various precursors, demonstrating the flexibility and potential for diverse applications in medicinal chemistry. For example, it has been synthesized from N-protected (2S)-3,4-dehydroproline methyl esters, showcasing its versatility in synthetic pathways (Goli et al., 1994).
Impact on Magnetic and Optical Properties
In the field of material science, derivatives of this compound have been used in lanthanide clusters, exhibiting unique magnetic and optical properties. This suggests potential applications in materials research, particularly in developing new materials with specific physical characteristics (Alexandropoulos et al., 2011).
properties
Product Name |
(2r,3s,4s)-2-(Hydroxymethyl)pyrrolidine-3,4-diol |
|---|---|
Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
(2R,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4+,5+/m1/s1 |
InChI Key |
OQEBIHBLFRADNM-WISUUJSJSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H](N1)CO)O)O |
SMILES |
C1C(C(C(N1)CO)O)O |
Canonical SMILES |
C1C(C(C(N1)CO)O)O |
synonyms |
1,4-dideoxy-1,4-imino-D-xylitol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



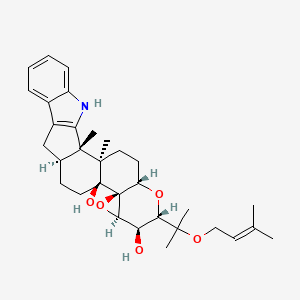



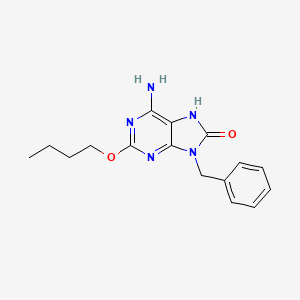
![Acetamide, N-[2-(5-methoxy-1-nitroso-1H-indol-3-yl)ethyl]-](/img/structure/B1243229.png)
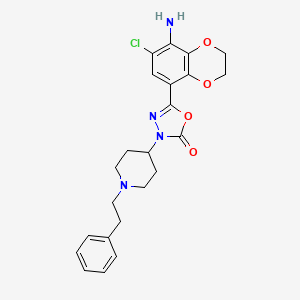
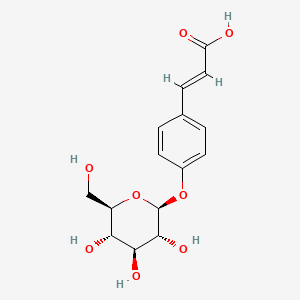

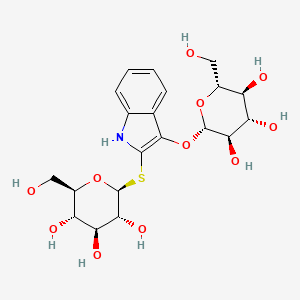
![(S)-N-[(S)-2-(2-Amino-thiazol-4-yl)-1-((1S,2R,3S)-1-cyclohexylmethyl-2,3-dihydroxy-5-methyl-hexylcarbamoyl)-ethyl]-2-(morpholine-4-sulfonylamino)-3-phenyl-propionamide](/img/structure/B1243242.png)
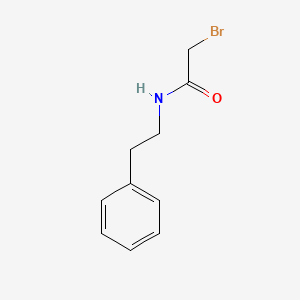
![8-Methyl-3-p-tolyl-8-aza-bicyclo[3.2.1]octane](/img/structure/B1243244.png)
